2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone
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Overview
Description
2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route includes the reaction of 3-methoxyaniline with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the 1,3,4-thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Cyclizing Agents: Phosphorus oxychloride
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thiadiazole derivatives.
Scientific Research Applications
2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone
- 2-(5-((4-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-thiomorpholinoethanone
- 2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-piperidinoethanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]-1-thiomorpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-21-12-4-2-3-11(9-12)16-15-18-17-13(23-15)10-14(20)19-5-7-22-8-6-19/h2-4,9H,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHQBPQSCCNKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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